N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide
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Overview
Description
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl derivative and an ethyl-substituted thioamide. The pyridine ring is then introduced through a coupling reaction with a pyridyl halide. The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in oncology and antimicrobial research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a bromophenyl group.
N-(4-Chlorophenyl)acetamide: Lacks the thiazole and pyridine rings.
Thiazole derivatives: Various thiazole-containing compounds with different substituents.
Uniqueness
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide is unique due to its combination of a thiazole ring, a pyridine ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
365429-14-7 |
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Molecular Formula |
C18H16ClN3OS |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C18H16ClN3OS/c1-3-16-22-17(12-5-4-6-14(19)9-12)18(24-16)13-7-8-20-15(10-13)21-11(2)23/h4-10H,3H2,1-2H3,(H,20,21,23) |
InChI Key |
YXZASXSSCXVALU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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